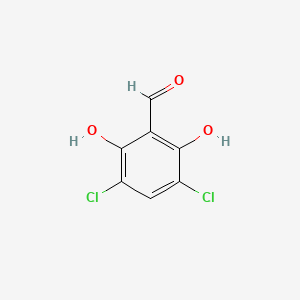

3,5-Dichloro-2,6-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCIGBSRUOFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695642 | |

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-54-3 | |

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Established Synthetic Routes to 3,5-Dichloro-2,6-dihydroxybenzaldehyde

The primary and most established method for the synthesis of this compound is through the formylation of a corresponding substituted resorcinol (B1680541).

Hexamine-Mediated Formylation Approaches for Substituted Resorcinols

The Duff reaction, a hexamine-mediated formylation, is a key synthetic route for producing hydroxybenzaldehydes. google.comwikipedia.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a phenol (B47542), using hexamethylenetetramine (hexamine) as the formylating agent. wikipedia.org For the synthesis of this compound, the starting material would be 2,4-dichlororesorcinol. The reaction proceeds by heating the phenol with hexamine in a suitable solvent, followed by acidic hydrolysis to yield the aldehyde.

While the Duff reaction is a common method for the formylation of phenols, yields can sometimes be low. google.com The reaction's success is highly dependent on the nature of the substituents on the aromatic ring.

Reaction Conditions and Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound via the Duff reaction involves careful control of several parameters. The choice of solvent is critical, with aqueous acetic acid being a commonly used medium. google.com The concentration of the acetic acid can influence the reaction, with ranges between 65% and 85% by volume being reported for similar reactions. google.com

Elevated temperatures, typically between 90°C and 120°C, are generally required to achieve homogeneous reaction conditions. google.com The reflux temperature of the solvent is often convenient and effective. google.com The molar ratio of the reactants, specifically the substituted phenol to hexamine, also plays a crucial role in maximizing the yield of the desired aldehyde.

Table 1: Typical Reaction Parameters for Hexamine-Mediated Formylation

| Parameter | Condition | Rationale |

| Formylating Agent | Hexamethylenetetramine | Source of the formyl group. |

| Solvent | Aqueous Acetic Acid | Provides a suitable reaction medium and can influence solubility and reactivity. |

| Temperature | 90°C - 120°C | Ensures homogeneity and provides the necessary activation energy for the reaction. |

| Hydrolysis | Acidic (e.g., HCl) | Converts the intermediate to the final aldehyde product. |

Exploration of Alternative Synthetic Strategies for Dichlorodihydroxybenzaldehydes

While the Duff reaction is the most direct route, other formylation methods could theoretically be adapted for the synthesis of dichlorodihydroxybenzaldehydes, although specific examples for this compound are not widely reported. Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich starting materials like phenols. wikipedia.org

Alternative formylating agents and named reactions that could be explored for the synthesis of related compounds include:

The Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst. wikipedia.org

The Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate the formylating agent. wikipedia.org

The Reimer-Tiemann Reaction: This method uses chloroform (B151607) in a basic solution. wikipedia.org

It is important to note that the reactivity and regioselectivity of these reactions would need to be carefully considered for a polysubstituted and polyhydroxylated substrate like 2,4-dichlororesorcinol.

Mechanistic Investigations of Formylation Reactions on Polyhydroxylated Aromatic Systems

The mechanism of the Duff reaction is complex and is thought to involve the initial formation of an iminium ion from hexamine. The electron-rich aromatic ring of the phenol then attacks this electrophile. Subsequent hydrolysis steps lead to the final aldehyde product. A proposed mechanism suggests the formation of a benzoxazine (B1645224) intermediate in some cases. researchgate.net

For polyhydroxylated systems, the position of formylation is directed by the activating hydroxyl groups. In the case of 2,4-dichlororesorcinol, the formyl group is introduced at the 6-position due to the ortho-para directing effects of the two hydroxyl groups.

The study of formylation mechanisms on aromatic systems is an active area of research. researchgate.net Understanding the intricate pathways, including the potential for intermediate species like formyl phosphate (B84403) in certain biological formylation reactions, can aid in the development of more efficient and selective synthetic methods. wikipedia.org The formation of polycyclic aromatic hydrocarbons has also been mechanistically investigated in related high-temperature pyrolysis reactions of aromatic compounds. researchgate.netornl.gov

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No experimental or predicted ¹H or ¹³C NMR data for 3,5-Dichloro-2,6-dihydroxybenzaldehyde is available.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

No experimental or predicted IR spectra for this compound are available.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound is available.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

No UV-Vis absorption spectra for this compound are available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No X-ray crystallographic data, including unit cell dimensions, bond lengths, or crystal packing information, for this compound is available.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

There is no information regarding the synthesis or analysis of chiral derivatives of this compound; therefore, no chiroptical spectroscopy data is available.

Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 3,5-Dichloro-2,6-dihydroxybenzaldehyde serves as a primary site for a variety of chemical transformations, including nucleophilic addition and oxidation-reduction reactions. Its electrophilicity is influenced by the electron-withdrawing nature of the adjacent hydroxyl and chloro groups.

Condensation Reactions: Schiff Base Formation and Imine Chemistry

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in coordination chemistry and organic synthesis. The reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond.

While specific examples for this compound are not extensively documented, the formation of Schiff bases from structurally similar compounds like 2,4-dihydroxybenzaldehyde and 3,5-dichlorosalicylaldehyde is common. ijser.inconicet.gov.arinternationaljournalcorner.com For instance, 2,4-dihydroxybenzaldehyde reacts with various diamines to form stable Schiff base ligands that can coordinate with metal ions. ijser.in Similarly, 3,5-dichlorosalicylaldehyde condenses with amines such as 4-bromoaniline and 4-aminobenzoic acid to produce imines. internationaljournalcorner.com This suggests that this compound would react analogously with primary amines, likely under mild heating in a suitable solvent like ethanol or methanol, to form the corresponding Schiff base derivatives.

Table 1: Illustrative Condensation Reactions for Analogous Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Diaminobenzidine | Schiff Base Ligand | ijser.in |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Imine | internationaljournalcorner.com |

Reductive Transformations of the Aldehyde Group

The aldehyde moiety can be selectively reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For a substrate with phenolic hydroxyl groups, NaBH₄ is often preferred due to its milder nature, which typically avoids the reduction of other functional groups. The reaction would convert this compound into 3,5-dichloro-2,6-dihydroxybenzyl alcohol. Catalytic hydrogenation is another potential method for this reduction.

Oxidative Transformations to Carboxylic Acids

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (KMnO₄) to milder, more selective reagents. mdpi.com Green chemistry protocols often utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst. mdpi.com Another efficient method involves the use of periodic acid (H₅IO₆) catalyzed by pyridinium chlorochromate (PCC). organic-chemistry.org The oxidation of this compound would yield 3,5-dichloro-2,6-dihydroxybenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly the oxidation of the sensitive phenolic hydroxyl groups. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are potent oxidants used for various transformations, including the dehydrogenation of hydroaromatic compounds. organic-chemistry.org

Reactivity of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups at positions 2 and 6 are key to the molecule's properties, including its acidity and ability to form hydrogen bonds. Their reactivity is influenced by the electron-withdrawing effects of the adjacent chlorine and aldehyde groups, which increase their acidity compared to phenol (B47542).

Etherification and Esterification Reactions

The phenolic hydroxyl groups can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions typically proceed via nucleophilic substitution, where the phenoxide, formed by deprotonation of the hydroxyl group with a base, attacks an alkyl halide (for etherification) or an acyl halide/anhydride (for esterification).

Given the presence of two hydroxyl groups, reactions can potentially yield mono- or di-substituted products. Regioselectivity can be a significant challenge. In related dihydroxybenzaldehydes, selective protection of one hydroxyl group over another is often dictated by factors like acidity and steric hindrance. mdpi.com For 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively alkylated. mdpi.com In the case of this compound, the two hydroxyl groups are in electronically similar environments, which might lead to mixtures of products unless specific reaction conditions or protecting group strategies are employed. However, intramolecular hydrogen bonding could differentiate their reactivity.

Table 2: Examples of Selective Protection (Etherification) of a Dihydroxybenzaldehyde

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO₃, NaI | 4-Benzyloxy-3-hydroxybenzaldehyde | 71% | mdpi.com |

Intramolecular Hydrogen Bonding Networks and Their Influence on Reactivity

The molecular architecture of this compound is conducive to the formation of strong intramolecular hydrogen bonds. It is highly probable that the hydroxyl group at the 2-position forms a hydrogen bond with the carbonyl oxygen of the aldehyde group (O-H···O=C). This type of interaction is well-documented in ortho-hydroxybenzaldehydes and is classified as a Resonance-Assisted Hydrogen Bond (RAHB), which is particularly strong due to the delocalization of π-electrons in the resulting six-membered quasi-ring. acs.orgnih.govmdpi.com The hydroxyl group at the 6-position is also capable of forming a similar hydrogen bond with the aldehyde.

These hydrogen bonds have a profound impact on the molecule's reactivity:

Aldehyde Reactivity: The hydrogen bond(s) can decrease the electrophilicity of the aldehyde's carbonyl carbon by withdrawing electron density, potentially slowing down nucleophilic attack.

Hydroxyl Acidity: The involvement of the hydroxyl protons in strong hydrogen bonds increases their acidity, making them easier to remove with a base. This facilitates reactions like etherification and esterification.

Conformational Rigidity: The hydrogen bonding network imparts a planar and more rigid conformation to the molecule. In studies of 3,5-dichlorosalicylaldehyde, a distinct intramolecular O-H···O hydrogen bond has been confirmed through crystallographic data. researchgate.netnih.govresearchgate.net

Studies on various dihydroxybenzaldehydes, such as 2,3-dihydroxybenzaldehyde (B126233), show complex networks where one hydroxyl group can act as both a hydrogen bond donor and acceptor. acs.orgnih.gov The presence of electron-withdrawing substituents, like the chlorine atoms in the target molecule, generally strengthens these intramolecular hydrogen bonds. researchgate.net This robust internal hydrogen bonding is a critical factor governing the chemical behavior and derivatization strategies for this compound.

Reactivity of Chlorine Substituents: Nucleophilic Aromatic Substitution Potential

The reactivity of the chlorine substituents in this compound towards nucleophilic aromatic substitution (SNAr) is a critical aspect of its chemical behavior. In a typical SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The feasibility of this reaction is significantly influenced by the electronic nature of the substituents on the ring. Aromatic rings are generally electron-rich and thus not predisposed to nucleophilic attack. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can activate the ring for such substitutions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the benzene (B151609) ring is substituted with two hydroxyl groups, an aldehyde group, and two chlorine atoms. The hydroxyl groups are strong electron-donating groups, which increase the electron density on the aromatic ring, thereby deactivating it towards nucleophilic attack. Conversely, the aldehyde group is an electron-withdrawing group. The positioning of these groups relative to the chlorine atoms is crucial in determining the potential for SNAr.

For a nucleophilic attack to occur, the nucleophile must add to the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate. The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups ortho or para to the site of attack can delocalize the negative charge, thus stabilizing the Meisenheimer complex. While the aldehyde group does withdraw electron density, the powerful electron-donating effect of the two hydroxyl groups likely counteracts this, making the aromatic ring less susceptible to nucleophilic substitution.

Currently, there is limited specific experimental data in the scientific literature detailing successful nucleophilic aromatic substitution reactions where the chlorine atoms of this compound are displaced by other nucleophiles. This suggests that under typical SNAr conditions, the chlorine substituents may be relatively unreactive.

Synthesis of Advanced Heterocyclic Derivatives from this compound

Despite the apparent low reactivity of the chlorine substituents in SNAr reactions, the aldehyde and hydroxyl functional groups of this compound provide versatile handles for the synthesis of more complex heterocyclic structures.

Benzoxazole Derivatives and Related Ring Systems

Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications. A common and effective method for their synthesis involves the condensation of an o-aminophenol with an aldehyde. In this reaction, this compound can serve as the aldehyde component.

The general reaction mechanism involves the initial formation of a Schiff base (imine) between the aldehyde group of this compound and the amino group of an o-aminophenol. This is followed by an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the imine carbon, and subsequent dehydration to form the benzoxazole ring. Various catalysts, including acid catalysts, can be employed to facilitate this reaction.

This synthetic strategy allows for the incorporation of the dichlorinated dihydroxy-substituted phenyl moiety into the 2-position of the benzoxazole ring system. The specific substituents on the resulting benzoxazole can be varied by choosing different substituted o-aminophenols as the starting material. This approach provides a pathway to a library of novel benzoxazole derivatives with potential applications in materials science and medicinal chemistry.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |

| This compound | o-Aminophenol | 2-Substituted Benzoxazoles | Condensation and Intramolecular Cyclization |

Coordination Compound Formation with Metal Centers

Substituted salicylaldehydes are well-known for their ability to form stable coordination complexes with a variety of metal ions. The hydroxyl and carbonyl groups of this compound can act as a bidentate chelating ligand, binding to a metal center through the oxygen atoms to form a stable six-membered ring.

The deprotonation of the phenolic hydroxyl groups creates anionic oxygen donors, which can form strong coordinate bonds with metal ions. The carbonyl oxygen can also coordinate to the metal center. This chelation results in the formation of metal complexes with diverse geometries and electronic properties, which are influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands in the coordination sphere.

Transition metals such as iron(III) are known to form complexes with substituted salicylaldehydes nih.gov. Research on Schiff bases derived from 3,5-dichlorosalicylaldehyde has shown the formation of complexes with transition metals like cobalt(II), copper(II), zinc(II), and manganese(II) internationaljournalcorner.com. In these complexes, the ligand, derived from the aldehyde, coordinates to the metal center. This indicates that this compound is a viable precursor for creating a wide array of coordination compounds. The specific stoichiometry and geometry of these complexes (e.g., tetrahedral or octahedral) would depend on the coordination preferences of the metal ion and the reaction conditions internationaljournalcorner.com.

The resulting metal complexes containing the this compound ligand could exhibit interesting magnetic, electronic, and catalytic properties, making them subjects of interest for further investigation in materials science and catalysis.

| Ligand Precursor | Metal Ions | Potential Complex Geometry |

| This compound | Fe(III), Co(II), Cu(II), Zn(II), Mn(II) | Tetrahedral, Octahedral |

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and geometric features of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of properties with remarkable accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgarxiv.org It has become a popular tool due to its favorable balance of computational cost and accuracy. arxiv.orgarxiv.org The fundamental premise of DFT is that all the ground-state properties of a system can be determined from its electron density. arxiv.org

In the study of 3,5-dichloro-2,6-dihydroxybenzaldehyde, DFT would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds like 3,5-dichloro-2-hydroxybenzaldehyde have determined its crystal structure, revealing details like an intramolecular O-H⋯O hydrogen bond. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Related Compound (3,5-dichloro-2-hydroxybenzaldehyde) (Note: This data is for a related compound and serves as an example of typical DFT outputs.)

| Parameter | Value (Å or °) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Angle (ring) | ~120° |

Data is illustrative and based on typical values found in computational studies of similar aromatic aldehydes.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO, on the other hand, would be expected to be localized primarily on the electron-withdrawing aldehyde group and the carbon atoms of the benzene (B151609) ring. The presence of two electron-withdrawing chlorine atoms and two electron-donating hydroxyl groups would modulate the energies of these orbitals. Computational studies on similar molecules, like para-amino-dichloro chalcones, have shown how different substitution patterns of chlorine atoms affect the HOMO-LUMO energy gap. nih.gov

Table 2: Illustrative FMO Energy Values from a DFT Study on a Dichlorinated Aromatic Compound (Note: These values are hypothetical for this compound, based on trends observed in related compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

These values are illustrative. The HOMO-LUMO gap for a similar compound, the fungicide benomyl, was found to be 5.039 eV. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. Green areas denote neutral potential. nih.gov

In the case of this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the aldehyde and hydroxyl groups, making them prime sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would likely be surrounded by a strong positive potential (blue), indicating their acidic nature. The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electron-donating hydroxyl groups and electron-withdrawing chloro and aldehyde substituents. An analysis of 4-hydroxybenzaldehyde (B117250) showed electron-poor regions around the hydrogen atoms, particularly the hydroxyl hydrogen. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). This delocalization, or hyperconjugation, is a key factor in stabilizing a molecule. researchgate.net

For this compound, NBO analysis would quantify the stabilization energies associated with various intramolecular interactions. Key interactions would include:

Intramolecular Hydrogen Bonding: A significant stabilization would be expected from the interaction between the lone pair electrons of the aldehyde oxygen and the hydrogen of the adjacent hydroxyl group (O-H···O=C).

Hyperconjugation: The analysis would reveal delocalization from the lone pairs of the oxygen and chlorine atoms into the antibonding π* orbitals of the benzene ring. It would also show delocalization from the π orbitals of the ring into the antibonding σ* orbitals of the C-Cl and C-H bonds.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent.

An MD simulation of this compound would allow for the exploration of its conformational space. This is particularly relevant for understanding the rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the orientation of the hydroxyl groups. The simulation would track the trajectories of all atoms, revealing the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor or a solvent.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

For this compound, theoretical calculations could predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This helps in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the aldehyde, the O-H stretches of the hydroxyl groups, and the C-Cl stretches.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. sciforum.net This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions responsible for the observed absorption bands. For example, a theoretical study of 4-hydroxybenzaldehyde predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. sciforum.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Dichloro-2-hydroxybenzaldehyde |

| 4-hydroxybenzaldehyde |

| para-Amino-dichloro chalcone (B49325) |

| Benomyl |

| 2,6-Dichlorobenzaldehyde |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |

| 4,5-Dichloro-3,6-dihydroxyphthalonitrile |

| 3,5-dihydroxybenzaldehyde |

Structure-Reactivity and Structure-Property Relationship Studies through Computational Approaches

As of the latest available research, specific computational chemistry and theoretical modeling studies focusing exclusively on this compound are not present in publicly accessible scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structure-reactivity and structure-property relationships of organic molecules, dedicated research applying these techniques to this particular compound has not been published.

Computational studies on analogous, structurally related benzaldehydes have been conducted, providing a framework for how such an analysis could be approached. These studies often involve the calculation of various molecular descriptors to predict reactivity and properties. For instance, investigations into other substituted dihydroxybenzaldehydes have explored how the positions of hydroxyl and other substituent groups influence the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Furthermore, computational models are frequently used to calculate electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within a molecule. This information is crucial for predicting how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis is another common technique used to understand delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonding, which would be particularly relevant for this compound due to its multiple hydroxyl groups and the aldehyde functionality.

In the absence of direct research on this compound, any detailed discussion on its specific structure-reactivity and structure-property relationships derived from computational methods would be speculative. The generation of accurate data tables and detailed research findings, as requested, is contingent on the existence of such dedicated studies. Future computational research on this compound would be necessary to provide the specific electronic and structural data required for a thorough analysis.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 3,5 Dichloro 2,6 Dihydroxybenzaldehyde and Its Derivatives

Antioxidant Activity: Elucidation of Mechanistic Pathways

The antioxidant capacity of phenolic compounds, including dihydroxybenzaldehydes, is primarily attributed to their ability to scavenge free radicals. This activity is governed by specific mechanisms, mainly the Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways. The efficacy of these mechanisms is highly dependent on the molecular structure, including the number and position of hydroxyl (-OH) groups and the presence of other substituents like halogens.

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to a free radical, thereby neutralizing it. The antioxidant capacity in SET-based assays, such as the CUPric Reducing Antioxidant Capacity (CUPRAC) assay, is directly related to the molecule's ability to donate an electron. wiserpub.com This ability is influenced by the molecule's ionization potential and Highest Occupied Molecular Orbital (HOMO) energy; a lower ionization potential and higher HOMO energy facilitate electron donation. wiserpub.commdpi.com

For dihydroxybenzaldehydes (DHBs), the deprotonation of hydroxyl groups at neutral or basic pH enhances their antioxidant capacity by making it easier to release an electron from the resulting anion (-O⁻) compared to the neutral (-OH) group. wiserpub.com The position of the hydroxyl groups significantly impacts this process. Studies on dihydroxybenzene isomers have shown that the para-positioning of -OH groups (as in hydroquinone) results in the highest antioxidant activity, followed by ortho- (catechol) and meta- (resorcinol) positions. mdpi.com This is because the para-position decreases the ionization potential, making the molecule a better electron donor. mdpi.com In the context of 3,5-Dichloro-2,6-dihydroxybenzaldehyde, the presence of two hydroxyl groups suggests a potential for antioxidant activity through the SET mechanism. The electron-withdrawing nature of the two chlorine atoms would likely increase the ionization potential, potentially modulating its electron-donating capacity compared to its non-halogenated counterparts.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a concerted process where a hydrogen atom (a proton and an electron) is transferred from the antioxidant to a free radical. nih.govscripps.edu This mechanism's efficiency is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. A lower BDE indicates that the hydrogen atom can be abstracted more easily, leading to higher antioxidant activity. nih.gov

The reactivity in HAT is also influenced by polar effects; radicals can exhibit electrophilic or nucleophilic tendencies. scripps.edu The reaction is most favorable when the polarities of the radical and the H-atom donor are matched. scripps.edu For phenolic compounds, the stability of the resulting phenoxyl radical after H-atom donation is crucial. In dihydroxyflavones, for instance, the presence of an additional hydroxyl group can stabilize the generated radical through intramolecular hydrogen bonding, thereby lowering the BDE. nih.gov For this compound, the two hydroxyl groups at positions 2 and 6 are ortho to the aldehyde group and are also adjacent to chlorine atoms. The formation of an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde's carbonyl oxygen is possible. researchgate.net This configuration, along with the electronic effects of the chlorine substituents, would be a key determinant of the O-H BDE and its reactivity via the HAT mechanism.

Influence of Hydroxyl Group Position and Halogenation on Antioxidant Capacity

The structure-activity relationship of phenolic antioxidants is well-established, with the number and arrangement of hydroxyl groups being paramount. mdpi.commdpi.com Generally, antioxidant activity increases with the number of hydroxyl groups. mdpi.commdpi.com However, their position is often more critical than their quantity. mdpi.comnih.gov

Hydroxyl Group Position: For dihydroxy-substituted compounds, ortho- and para-dihydroxy groups confer stronger antioxidant properties than meta-dihydroxy groups. mdpi.commdpi.com This is attributed to their ability to form more stable phenoxyl radicals through electron delocalization and intramolecular hydrogen bonding. mdpi.comnih.gov In assays that combine SET and HAT mechanisms, such as the DPPH assay, the relationship between structure and activity is more complex, but the importance of electron-donating hydroxyl groups remains. wiserpub.com

The antioxidant potential of this compound is therefore a balance of the favorable presence of two hydroxyl groups and the potentially attenuating effect of the two electron-withdrawing chlorine atoms.

Table 1: Influence of Hydroxyl Group Position on Antioxidant Activity of Dihydroxybenzenes

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity Ranking mdpi.com | Key Factor |

|---|---|---|---|

| Hydroquinone | para (1,4) | Highest | Lowest ionization potential, easiest electron donation. mdpi.com |

| Catechol | ortho (1,2) | Intermediate | Intermediate ionization potential. mdpi.com |

| Resorcinol (B1680541) | meta (1,3) | Lowest | Highest ionization potential. mdpi.com |

Antimicrobial Activity: Biochemical Mechanisms of Action

Benzaldehydes and their derivatives are known to possess significant antimicrobial properties against a range of microorganisms. frontiersin.orgresearchgate.net The specific structural features of these compounds, such as hydroxylation and halogenation, play a crucial role in their activity.

Inhibition of Bacterial and Fungal Growth Pathways

Derivatives of dihydroxybenzaldehyde have demonstrated notable antimicrobial activity. For example, 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) are effective against various strains of bovine mastitis-causing Staphylococcus aureus. frontiersin.org Similarly, a related chlorinated volatile compound, 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, strongly inhibits the growth of plant-pathogenic bacteria and the germination of fungal conidia at low concentrations. nih.gov This compound was effective against bacteria like Clavibacter michiganensis and Ralstonia solanacearum, and fungi such as Alternaria brassicicola and Colletotrichum orbiculare. nih.gov

Given these findings, it is plausible that this compound also exhibits broad-spectrum antimicrobial activity. The combination of the aldehyde functional group, two hydroxyl groups, and two chlorine atoms on the aromatic ring could contribute to a potent inhibitory effect on microbial growth pathways. The halogenation, in particular, may enhance its ability to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Benzaldehyde (B42025) Derivatives

| Compound | Target Organism | Observed Effect | Source |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | Bovine Mastitis S. aureus | Antimicrobial activity at low-toxic concentrations. frontiersin.org | frontiersin.org |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Bovine Mastitis S. aureus | Antimicrobial activity at low-toxic concentrations. frontiersin.org | frontiersin.org |

| 3,5-Dichloro-4-methoxybenzaldehyde | Plant-pathogenic bacteria and fungi | Inhibition of bacterial colony formation and fungal conidial germination. nih.gov | nih.gov |

| Benzaldehyde | Various bacteria and fungi | Reported to cause bacterial cell lysis. researchgate.net | researchgate.net |

Interaction with Microbial Cellular Targets

The precise biochemical targets of this compound are not yet elucidated. However, the mechanisms of related compounds provide insight into potential modes of action. Benzaldehyde itself is suggested to function by causing bacterial cell lysis. researchgate.net Phenolic compounds can exert their antimicrobial effects through various mechanisms, including:

Membrane Disruption: The lipophilic nature of the benzene (B151609) ring, potentially enhanced by the chlorine atoms, allows these compounds to partition into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and dissipation of the proton motive force.

Enzyme Inhibition: The aldehyde and hydroxyl functional groups can interact with microbial proteins, particularly enzymes. They can form hydrogen bonds or covalent linkages (in the case of the aldehyde group reacting with nucleophiles like amino or sulfhydryl groups) with amino acid residues in the active sites of enzymes, leading to their inactivation. This can disrupt critical metabolic pathways necessary for microbial survival.

Inhibition of Nutrient Uptake: Some antimicrobial agents work by interfering with the transport systems that bacteria use to acquire essential nutrients, effectively starving the cell. researchgate.net

The combination of hydroxyl and chloro-substituents on the benzaldehyde scaffold likely allows this compound to interact with multiple cellular targets, contributing to its potential as an effective antimicrobial agent.

Antiviral Activity: Molecular Mechanisms

Although the direct impact of this compound on viral replication is uncharacterized, other chlorinated compounds have been shown to inhibit various stages of the viral life cycle. For instance, derivatives of 5,6-dichlorobenzimidazole have been found to inhibit the replication of both DNA and RNA viruses. nih.govcapes.gov.br Specifically, 5,6-dichloro-1-(2'-deoxy-β-d-ribofuranosyl)benzimidazole was reported to be the most inhibitory compound against herpes simplex virus and polyoma virus in one study. capes.gov.br The mechanism for related compounds involves a reduced yield of the virus after a significant lag time, with marked inhibition observed even when the compound is added late into the infection cycle. capes.gov.br

Furthermore, certain benzotriazole (B28993) derivatives bearing two chlorine atoms have shown potent and selective activity against viruses such as the Hantaan virus and Coxsackievirus B5. researchgate.netnih.gov For these benzotriazole compounds, the presence of the two chlorine atoms was crucial for their antiviral activity. nih.gov These examples underscore the importance of the dichloro- substitution pattern for potential antiviral effects, which may involve interference with the early phases of viral infection. nih.gov

Anticancer Activity: Cellular and Molecular Mechanisms

The anticancer potential of this compound and its derivatives can be inferred from studies on similar chemical structures, which point towards mechanisms involving the induction of apoptosis, modulation of the cell cycle, and interaction with cancer-related proteins.

Derivatives of benzaldehyde have been investigated for their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a chalcone (B49325) that shares a dihydroxy-substituted aromatic ring, was found to trigger apoptosis through a mitochondria-dependent pathway. dovepress.com This process was also associated with an increase in reactive oxygen species (ROS) generation. dovepress.com Additionally, DMC induced G1 cell cycle arrest by downregulating key proteins such as cyclin D1 and CDK4. dovepress.com In another context, the T-type calcium channel inhibitor mibefradil (B1662139) was shown to induce G1 arrest, and its withdrawal led to a synchronized cell population with increased uptake of glucose analogs in the S phase, a phenomenon that could be exploited in cancer therapy. nih.gov

A key mechanism for the antitumor effect of dihydroxybenzene derivatives is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. nih.gov A structure-activity analysis of various dihydroxybenzaldehyde isomers demonstrated their ability to inhibit this enzyme, which in turn affects macromolecular synthesis and cell growth. nih.gov The study highlighted a correlation between potent ribonucleotide reductase inhibition and in vivo antitumor activity against L1210 murine leukemia. nih.gov While the specific 3,5-dichloro-2,6-dihydroxy isomer was not singled out, this provides a plausible target for this class of compounds.

Other complex chlorinated derivatives have been designed to interact with specific cancer-related pathways. For instance, dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones have been synthesized and shown to be potent cytotoxins against various cancer cell lines. mdpi.com

Enzyme Inhibition Studies and Receptor Modulation

Derivatives of this compound have been synthesized and evaluated for their ability to modulate specific receptors and inhibit enzymes, demonstrating the potential for this chemical scaffold in targeted therapies.

A notable example is a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs, which were developed to explore their activity at cannabinoid receptors. nih.gov These studies revealed that the 2,6-dihydroxy-biphenyl-aryl methanone (B1245722) scaffold confers inverse agonist activity at the cannabinoid receptor 2 (CB2), a receptor involved in regulating inflammation and immune function. nih.gov The presence of the resorcinol moiety (a 1,3-dihydroxybenzene structure) was found to be crucial for optimal CB2 inverse agonist activity and selectivity over the CB1 receptor. nih.gov

| Compound Derivative | Target | Activity |

| (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone | Cannabinoid Receptor 2 (CB2) | Selective Inverse Agonist |

| Dihydroxybenzaldehyde Isomers | Ribonucleotide Reductase | Inhibitor |

Furthermore, the inhibition of ribonucleotide reductase by dihydroxybenzene derivatives, as mentioned previously, represents a significant enzymatic interaction. nih.gov One of the most potent compounds in that study, 3,4-dihydroxybenzaldoxime, exhibited an IC50 of 38 µM for ribonucleotide reductase activity. nih.gov

In a different therapeutic area, a complex molecule containing a 3,5-dichloro-phenyl group, MGL-3196, was developed as a highly selective agonist for the thyroid hormone receptor β (THR-β). nih.gov This compound has entered clinical trials for treating dyslipidemia. nih.gov This demonstrates that the dichlorinated phenyl moiety can be a key structural feature for achieving potent and selective interaction with specific protein receptors.

Academic and Research Applications of 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The primary documented role of 3,5-Dichloro-2,6-dihydroxybenzaldehyde in academic literature is as a key intermediate in the multi-step synthesis of complex organic molecules. Its structure is particularly suited for creating larger, functionalized biphenyl scaffolds. Researchers have utilized this compound as a foundational piece to construct intricate molecular frameworks that are otherwise challenging to assemble.

A notable application is in the synthesis of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs. In this context, the benzaldehyde (B42025) serves as the precursor to one of the phenyl rings in the final biphenyl structure, carrying the critical dichloro and dihydroxy substitution pattern forward into the target molecule nih.gov. The aldehyde group provides a reactive handle for further chemical transformations, enabling the construction of the larger, biologically active scaffolds.

Applications in Materials Science Research

While substituted benzaldehydes are broadly investigated in materials science, specific applications for this compound are not extensively documented in publicly available research.

There is no specific information available in the searched literature detailing the use of this compound for the development of fluorescent materials via ESIPT.

The use of this compound as a direct precursor for creating advanced polymeric structures is not described in the available research literature.

Use in the Synthesis of Biologically Active Scaffolds

The most significant application of this compound is in the synthesis of scaffolds for biologically active compounds, particularly those targeting cannabinoid receptors. Research has focused on its use to create a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs which were evaluated for their activity at the cannabinoid receptor 2 (CB2) nih.gov.

These synthesized compounds were found to act as selective CB2 inverse agonists, a class of molecules with significant therapeutic potential for managing inflammation and immune functions nih.gov. The 2,6-dihydroxy-biphenyl-aryl methanone (B1245722) scaffold, derived from the title compound, was discovered to be crucial for imparting this inverse agonist activity at the CB2 receptor without affecting the CB1 receptor nih.gov.

Detailed structure-activity relationship (SAR) studies revealed key insights into the molecular requirements for this biological activity.

| Structural Feature | Impact on Biological Activity | Source |

|---|---|---|

| Aromatic C Ring | An aromatic ring in this position was found to be a requirement for inverse agonist activity. | nih.gov |

| Substitution at Position 4 | Substitution at the 4-position of the C ring was determined to be optimal for activity. | nih.gov |

| Resorcinol (B1680541) Moiety | The 2,6-dihydroxy (resorcinol) feature of the biphenyl scaffold is required for optimal CB2 inverse agonist activity and selectivity. | nih.gov |

Further investigations demonstrated that specific analogs synthesized from this scaffold, such as compounds designated 41 and 45 in the study, act as noncompetitive antagonists at the CB2 receptor nih.gov. This work highlights the critical role of this compound in providing the necessary chemical framework for developing new, selective therapeutic agents.

Catalytic Applications in Chemical Transformations

There is no information available in the searched scientific literature regarding the use of this compound in catalytic applications.

Chemo-Sensory Probe Development

The development or use of this compound as a chemo-sensory probe is not documented in the available research.

Future Directions and Emerging Research Perspectives for 3,5 Dichloro 2,6 Dihydroxybenzaldehyde

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

The future of 3,5-Dichloro-2,6-dihydroxybenzaldehyde research could be significantly shaped by advancements in asymmetric synthesis. The development of catalytic methods to introduce chirality would be a critical step. Given the planar and achiral nature of the starting molecule, research could focus on enantioselective reactions targeting the aldehyde or hydroxyl groups.

Potential Research Avenues:

Enantioselective Aldehyde Modification: Future studies could explore the use of chiral catalysts for nucleophilic additions to the aldehyde group, creating stereogenic centers. This could involve techniques like asymmetric allylation, aldol (B89426) reactions, or the use of chiral organocatalysts to guide the formation of a specific enantiomer.

Stereoselective Derivatization of Hydroxyl Groups: The two hydroxyl groups present an opportunity for stereoselective derivatization. Research could investigate the use of chiral protecting groups or enzymatic resolutions to differentiate between the two -OH moieties, leading to the synthesis of non-symmetric derivatives with defined stereochemistry.

Progress in this area would be foundational for exploring the stereospecific biological activities of this compound derivatives.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound and its potential derivatives interact with biological systems at a molecular level is paramount. Future research would likely employ a combination of computational and experimental techniques to elucidate these mechanisms.

Key Investigation Areas:

Molecular Docking Simulations: Computational docking studies could predict the binding affinity and mode of interaction of this compound with various protein targets, such as enzymes or receptors. This would provide initial hypotheses about its potential biological effects.

Biochemical Assays: Following computational predictions, in vitro biochemical assays would be essential to validate the interactions with specific biological targets. These assays could measure enzyme inhibition, receptor binding, or other relevant biological activities.

Quantum Chemical Calculations: To understand the electronic basis of its reactivity, quantum chemical calculations could be employed. These studies can provide insights into the molecule's electronic structure, reactivity indices, and the nature of non-covalent interactions with biological macromolecules.

These in-depth studies would be crucial for identifying and validating the molecular targets of this compound, paving the way for its potential development in various research contexts.

Rational Design and Synthesis of Structure-Optimized Analogs for Specific Research Objectives

Building on mechanistic insights, the rational design and synthesis of structurally optimized analogs of this compound represents a significant future direction. The goal would be to enhance potency, selectivity, and other pharmacologically relevant properties.

Strategies for Analog Design:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs with modifications at the aldehyde, hydroxyl, and aromatic ring positions would be necessary to establish clear structure-activity relationships. For instance, altering the substitution pattern or introducing different functional groups could dramatically influence biological activity.

Bioisosteric Replacement: Researchers could explore replacing the chlorine atoms or hydroxyl groups with other bioisosteres to fine-tune the electronic and steric properties of the molecule, potentially improving its interaction with biological targets.

The data from these studies would be invaluable for designing new molecules with tailored properties for specific research applications.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Potential AI/ML Applications:

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to predict the biological activity, toxicity, and physicochemical properties of novel analogs based on their chemical structure. nih.govnih.gov This would allow for the virtual screening of large libraries of compounds before their actual synthesis. researchgate.net

De Novo Design: Generative AI models could be employed to design entirely new molecules based on the this compound scaffold, optimized for specific properties. nih.gov These models can explore vast chemical spaces to identify novel and promising candidates.

Property Prediction: AI can also be used to predict various physicochemical properties, which is crucial for assessing the potential of a compound in different applications. mdpi.comresearchgate.net

By leveraging AI and ML, researchers could navigate the chemical space around this compound more efficiently, prioritizing the synthesis of the most promising compounds.

Exploration of Novel Physical and Chemical Properties for Emerging Technologies

Beyond its potential biological applications, the unique electronic and structural features of this compound could be harnessed for emerging technologies in materials science.

Future Research in Materials Science:

Functional Polymers: The aldehyde and hydroxyl functionalities of this compound make it a suitable monomer for the synthesis of novel functional polymers. researchgate.net Depending on the polymerization strategy, materials with unique thermal, optical, or electronic properties could be developed. For example, polymers incorporating this unit could be explored for applications in sensing or as specialty coatings.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl groups can act as ligands for metal ions, opening up the possibility of synthesizing coordination polymers or MOFs. These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, or chemical sensing.

Exploration in this area would broaden the applicability of this compound beyond the traditional realm of life sciences.

Q & A

Q. Key Reaction Conditions :

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | Glacial acetic acid (5 drops) | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4 hours |

Note : Adjust stoichiometry and protective groups to avoid over-chlorination or oxidation side reactions.

Basic: How can spectroscopic techniques characterize this compound?

Answer:

A multi-method approach ensures accurate structural elucidation:

Q. Example Spectral Data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| LC-MS (Positive) | m/z 207.01 [M+H]⁺ | |

| IR | 1680 cm⁻¹ (C=O) |

Advanced: How can contradictions in chlorination reaction mechanisms for similar dihydroxybenzaldehydes be resolved?

Answer:

Discrepancies in product distribution (e.g., 1,2- vs. 1,4-addition in dienes) arise from kinetic vs. thermodynamic control:

- Kinetic Control : Favors 1,2-addition due to lower steric hindrance in transition states (e.g., trans-2,5-dichloro derivatives) .

- Thermodynamic Control : Prolonged reaction times or higher temperatures favor 1,4-addition products (e.g., 4,5-dichloro isomers) .

- Experimental Validation : Use low-temperature crystallization to isolate intermediates and monitor isomerization via time-resolved NMR .

Case Study : Chlorination of 2,5-dimethyl-2,4-hexadiene yielded a 2:3 ratio of 1,2- and 1,4-adducts, confirmed by kinetic studies .

Advanced: What strategies assess hydration free energy and solubility for polar chlorinated benzaldehydes?

Answer:

Hydration free energy (ΔGₕy₅) and solubility are critical for bioavailability studies:

- Experimental Methods :

- Computational Methods :

Q. Data Example :

| Compound | Experimental ΔGₕy₆ (kcal/mol) | Reference |

|---|---|---|

| 3,5-Dichloro-2,6-methoxyphenol | -4.2 ± 0.3 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (WGK 1 rating indicates moderate water hazard) .

- Ventilation : Use fume hoods to avoid inhalation of chloro derivatives.

- Waste Disposal : Neutralize with alkaline solutions before disposal in halogenated waste containers .

Regulatory Compliance : Follow OSHA guidelines for chlorinated aromatics (29 CFR 1910.1200).

Advanced: How can bioactivity studies differentiate between ortho/para chloro substitution effects?

Answer:

- Comparative Assays : Test derivatives (e.g., 3,5-dichloro vs. 2,6-dichloro) in enzyme inhibition or antimicrobial assays.

- Structure-Activity Relationship (SAR) : Correlate substitution patterns with activity using molecular docking (e.g., binding to cytochrome P450) .

- Data Interpretation : Para-substituted analogs often show higher steric hindrance but better membrane permeability .

Example : 3,5-Dichloro-4-hydroxybenzoic acid exhibited stronger antimicrobial activity than its ortho analogs due to optimized halogen bonding .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40 + 0.1% TFA) at 1 mL/min. Retention time ~8.2 min .

- TLC : Silica gel plates (ethyl acetate:hexane, 1:1); visualize under UV (Rf ~0.45) .

Validation : Compare retention times with synthetic standards and spiked samples.

Advanced: How do solvent polarity and pH influence the stability of dihydroxybenzaldehydes?

Answer:

- Polar Solvents (e.g., DMSO) : Stabilize the aldehyde group via hydrogen bonding but may accelerate hydrolysis at high pH.

- Acidic Conditions (pH < 3) : Protonate hydroxyl groups, reducing oxidation susceptibility.

- Alkaline Conditions (pH > 9) : Promote deprotonation and potential aldol condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.